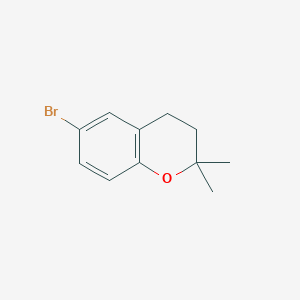

6-Bromo-2,2-dimethylchroman

Description

General Overview of Chroman Heterocycles in Organic Chemistry

Chroman, also known as 3,4-dihydro-2H-1-benzopyran, is a heterocyclic chemical compound. Its structure consists of a pyran ring fused to a benzene (B151609) ring. This core structure is found in a variety of more complex compounds, including some tocopherols (B72186) (vitamin E) and other natural products. researchgate.net Chroman and its derivatives are a significant class of oxygen-containing heterocycles that are prevalent in numerous natural products and synthetic molecules. researchgate.netresearchgate.net

The chroman scaffold is a privileged structure in the field of medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.nettandfonline.com The versatility of the chroman ring system allows for the synthesis of a wide array of derivatives with diverse biological activities. researchgate.netnih.gov Synthetic methodologies for creating chroman structures are varied and include reactions such as the oxa-Michael addition and Prins cyclization. organic-chemistry.orgacs.org

Significance of the Chroman Scaffold in Academic and Pharmaceutical Research

The chroman scaffold is of great interest in both academic and pharmaceutical research due to its presence in a multitude of biologically active compounds. researchgate.netmdpi.com Derivatives of chroman have been shown to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. researchgate.nettandfonline.com For instance, certain chroman derivatives are investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

In the realm of drug discovery, the chroman framework serves as a valuable template for the design and development of new therapeutic agents. researchgate.netacs.org Its structural features can be readily modified to optimize biological activity and pharmacokinetic properties. The chroman-4-one substructure, in particular, is a key building block in the synthesis of various bioactive molecules. nih.gov

Specific Focus on Brominated Chromans: A Review of Relevant Research Trajectories

The introduction of a bromine atom to the chroman scaffold can significantly influence the compound's chemical reactivity and biological activity. Bromination of aromatic rings is a common strategy in medicinal chemistry to enhance the potency or selectivity of a drug candidate. The position of the bromine atom on the chroman ring is crucial and can lead to different pharmacological profiles.

Research into brominated chromans has explored their potential as intermediates in organic synthesis and as bioactive molecules themselves. For example, brominated chromans can undergo further chemical modifications, such as nucleophilic substitution or coupling reactions, to generate a library of new compounds for biological screening. smolecule.com The presence of bromine can also impart specific properties that are beneficial for certain therapeutic applications.

Research Scope and Objectives Pertaining to 6-Bromo-2,2-dimethylchroman

This article will focus specifically on the chemical compound this compound. The primary objective is to provide a comprehensive overview of this compound, including its synthesis, chemical properties, and known research applications. The scope will be limited to the scientific and technical aspects of this compound, drawing from available chemical literature and databases.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,2-dimethyl-3,4-dihydrochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPZMALEQZMIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174894-80-5 | |

| Record name | 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 6 Bromo 2,2 Dimethylchroman

Reactivity Profile of the Bromo Substituent at the 6-Position

The bromine atom attached to the aromatic ring is the most reactive site for many synthetic transformations. Its reactivity is characteristic of an aryl halide, enabling a wide range of derivatization reactions that are fundamental to modern organic synthesis.

Aryl halides such as 6-Bromo-2,2-dimethylchroman are generally unreactive towards classical nucleophilic aromatic substitution (SNAr) reactions. This low reactivity is attributed to the high strength of the C(sp²)–Br bond and the electron-rich nature of the benzene (B151609) ring, which repels incoming nucleophiles. For an SNAr reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this molecule.

Consequently, direct displacement of the bromo substituent by common nucleophiles (e.g., hydroxides, alkoxides, amines) requires forcing conditions, such as high temperatures and pressures, which can limit the synthetic utility and functional group tolerance of the reaction. Alternative mechanisms, such as those proceeding through a benzyne intermediate, also require extremely strong bases (e.g., sodium amide) and may lead to mixtures of regioisomers. Therefore, direct nucleophilic substitution is not a commonly employed strategy for the functionalization of this compound.

The most powerful and widely used method for the functionalization of this compound is through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as an excellent electrophilic site for oxidative addition to a low-valent metal catalyst, typically palladium or nickel complexes. nih.gov

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron species, is particularly prominent. libretexts.orgrsc.org This reaction is valued for its mild conditions, broad functional group tolerance, and the commercial availability and stability of many boronic acids and their esters. libretexts.orgrsc.org The general catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C–Br bond of the this compound.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C–C bond and regenerating the Pd(0) catalyst. chemistrysteps.com

This methodology allows for the direct formation of a C(sp²)–C(sp²), C(sp²)–C(sp³), or C(sp²)–C(sp) bond at the 6-position, enabling the synthesis of a vast array of biaryl, alkylated, or alkynylated chroman derivatives.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Arylboronic Acid | Pd(OAc)2 or Pd2(dba)3 | PPh3, SPhos, or XPhos | K2CO3, Cs2CO3, or K3PO4 | Toluene, Dioxane, or DMF/H2O | 6-Aryl-2,2-dimethylchroman |

| Alkenylboronic Acid | Pd(PPh3)4 | (Self-ligated) | Na2CO3 | Toluene/EtOH/H2O | 6-Alkenyl-2,2-dimethylchroman |

| Potassium Alkyltrifluoroborate | PdCl2(dppf) | (Self-ligated) | Cs2CO3 | Toluene/H2O | 6-Alkyl-2,2-dimethylchroman |

| Heteroarylboronic Ester | CataXCium A Pd G3 | (Buchwald Ligand) | K3PO4 | Dioxane/H2O | 6-Heteroaryl-2,2-dimethylchroman |

The bromine atom can be exchanged with a metal, typically lithium, to form a potent organometallic intermediate. This halogen-metal exchange is most often accomplished by treating this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

The resulting 6-lithio-2,2-dimethylchroman is a powerful nucleophile and a strong base. It can readily react with a wide variety of electrophiles to install diverse functional groups at the 6-position. This two-step sequence provides a complementary approach to cross-coupling reactions for derivatization.

| Electrophile | Reagent | Functional Group Introduced | Product Class |

|---|---|---|---|

| Carbon Dioxide | CO2 (gas or dry ice) | -COOH | Carboxylic Acid |

| Aldehyde (e.g., Acetaldehyde) | CH3CHO | -CH(OH)CH3 | Secondary Alcohol |

| Ketone (e.g., Acetone) | (CH3)2CO | -C(OH)(CH3)2 | Tertiary Alcohol |

| Ester (e.g., Ethyl Formate) | HCOOEt | -CHO | Aldehyde |

| N,N-Dimethylformamide | DMF | -CHO | Aldehyde |

| Chlorotrimethylsilane | TMSCl | -Si(CH3)3 | Aryl Silane |

Transformations of the Chroman Ring System

While often less reactive than the C-Br bond, the chroman ring itself can undergo several important transformations, primarily involving oxidation or functionalization of the C-H bonds at the C-3 and C-4 positions.

Oxidation: The C-4 position of the chroman ring is a benzylic ether, making it the most susceptible site to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can selectively oxidize the benzylic C-H bonds. chemistrysteps.commasterorganicchemistry.com This reaction typically converts the C-4 methylene group into a carbonyl, yielding the corresponding this compound-4-one. mdpi.com This transformation is synthetically valuable as it introduces a ketone functionality that can serve as a handle for further derivatization, such as aldol condensations or reductions. Oxidation of the aromatic ring or cleavage of the ether bond requires more drastic conditions and is generally not observed under standard benzylic oxidation protocols.

Reduction: The this compound molecule already represents a reduced heterocyclic system. Further reduction can target either the C-Br bond or the aromatic ring.

Dehalogenation: Catalytic hydrogenation, for instance using H₂ gas over a palladium on carbon (Pd/C) catalyst, can lead to hydrogenolysis of the C-Br bond, yielding 2,2-dimethylchroman (B156738). This provides a method for removing the bromine atom if desired after it has served its synthetic purpose as a directing or activating group.

Arene Hydrogenation: Reduction of the aromatic ring is more challenging and requires more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, or employing dissolving metal reductions like the Birch reduction. These methods would saturate the benzene ring, fundamentally altering the core structure of the molecule.

The reactivity of the C-3 and C-4 positions is dictated by their electronic environment.

C-4 Position: As a benzylic position, the C-4 carbon can stabilize radicals and carbocations. chemistrysteps.com Besides the oxidation to a ketone mentioned previously, this position is susceptible to free-radical reactions. For example, radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator can introduce a bromine atom at the C-4 position, affording 4,6-dibromo-2,2-dimethylchroman. This new aliphatic halide can then undergo nucleophilic substitution or elimination reactions, providing a gateway to a variety of 4-substituted chroman derivatives.

C-3 Position: The C-3 position consists of a methylene group adjacent to the ether oxygen but lacking benzylic activation. It is significantly less reactive than the C-4 position. Functionalization at this site is challenging and generally requires more advanced C-H activation strategies or radical-based methods that may suffer from a lack of selectivity. While functionalization at the C-3 position of related chromone systems is well-documented, these substrates benefit from the electronic effects of the adjacent ketone and double bond, which are absent in the saturated chroman ring. nih.gov Therefore, selective derivatization at the C-3 position of this compound remains a synthetic challenge.

Synthesis of Spiro-Chroman Derivatives

The synthesis of spirocyclic compounds incorporating the chroman framework is a significant area of research due to their interesting three-dimensional structures and biological activities. The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold, in particular, is an important pharmacophore. researchgate.netnih.gov

A general and effective method for the synthesis of spirochromanones is the Kabbe condensation. This reaction typically involves the condensation of a 2-hydroxyacetophenone with a cyclic ketone in the presence of a base like pyrrolidine. researchgate.net While not starting directly from this compound, a similar strategy could be envisioned where a suitably substituted 2-hydroxy-acetophenone precursor bearing the bromo and dimethyl functionalities is employed.

One reported synthesis of a spiro-chromanone derivative bearing a bromine atom on the aromatic ring starts from m-bromo-o-hydroxyacetophenone. This is cyclized with 1-Boc-piperidone in the presence of pyrrolidine to yield the spiro adduct. researchgate.net This highlights that bromo-substituted phenols are viable starting materials for the construction of bromo-functionalized spiro-chromanones.

Another strategy for creating spiro-chroman derivatives involves the diastereoselective cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with benzofuran-2-one type active olefins. This oxa-Michael/1,6-conjugated addition reaction provides access to chroman-spirobenzofuran-2-one scaffolds in good yields and high diastereoselectivity. nih.gov The reaction conditions typically involve a base such as cesium carbonate in a solvent like tetrahydrofuran.

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |

| p-Quinone Methides, Benzofuranones | Cs₂CO₃, THF | Chroman-spirobenzofuran-2-ones | up to 90 | >19:1 |

Table 1: Diastereoselective Synthesis of Chroman-Spirofuran-2-ones. nih.gov

The synthesis of bis-spirochromanones has also been reported, starting from 2-hydroxyacetophenone and 1,4-dioxaspiro[4.5]decan-8-one via a Kabbe condensation approach, demonstrating the versatility of this method for constructing complex spirocyclic systems. researchgate.net

Multi-Component Reactions for Diversification of the Chroman Scaffold

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.orgcaltech.edunih.govnih.gov These reactions are highly atom-economical and offer a rapid route to molecular diversity. Several named MCRs, such as the Biginelli, Ugi, and Passerini reactions, are widely used in medicinal chemistry for the synthesis of heterocyclic libraries. organic-chemistry.orgnih.gov

The chroman scaffold can be diversified using MCRs. For example, a one-pot, three-component reaction of 4-hydroxycoumarin derivatives, aromatic aldehydes, and 3-aminopyrazoles, catalyzed by molecular iodine, has been used to synthesize dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org This demonstrates that the chroman-like core of coumarin can effectively participate in MCRs to build complex fused heterocyclic systems.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Aromatic Aldehyde | 4-Hydroxycoumarin | 3-Aminopyrazole | I₂ | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-one |

Table 2: Iodine-Catalyzed Three-Component Reaction for the Synthesis of Chromeno-Fused Pyridinones. rsc.org

While specific examples starting with this compound are not prevalent in the literature, the corresponding this compound-4-one would be a suitable substrate for various MCRs. For instance, the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, could potentially be adapted. In this scenario, this compound-4-one could act as the ketone component, leading to the formation of dihydropyrimidinone-fused chroman derivatives.

Similarly, the Passerini and Ugi reactions, which are isocyanide-based MCRs, offer another avenue for diversification. The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, while the Ugi reaction is a four-component reaction that also includes a primary amine. organic-chemistry.org A derivative of this compound bearing a carbonyl or carboxylic acid group could be employed in these reactions to generate peptide-like molecules containing the chroman scaffold.

Advanced Spectroscopic and Characterization Techniques in Chroman Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 6-Bromo-2,2-dimethylchroman, ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques, would provide a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The gem-dimethyl groups at the C2 position would appear as a sharp singlet, typically in the upfield region. The methylene protons at C3 and C4 would likely present as triplets, assuming coupling with each other in the saturated heterocyclic ring. The aromatic region would show signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns being influenced by the bromo substituent at C6. Based on studies of substituted 2,2-dimethylchroman-4-ones, the electronic effects of substituents on the aromatic ring significantly influence the chemical shifts of the aromatic protons. nih.govnih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on all carbon atoms in the molecule. Distinct signals would be expected for the methyl carbons, the quaternary C2 carbon, the methylene carbons of the heterocyclic ring, and the aromatic carbons. The carbon atom attached to the bromine (C6) would show a characteristic chemical shift, and its position can be confirmed through various 2D NMR techniques. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the bromo substituent. nih.govnih.gov

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal the coupling between the methylene protons at C3 and C4, as well as the coupling between the aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 2 x CH₃ (C2) | 1.3 - 1.5 | Singlet |

| CH₂ (C3) | 1.8 - 2.0 | Triplet |

| CH₂ (C4) | 2.7 - 2.9 | Triplet |

| H-8 | 6.7 - 6.9 | Doublet |

| H-7 | 7.1 - 7.3 | Doublet of doublets |

| H-5 | 7.3 - 7.5 | Doublet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| 2 x CH₃ (C2) | 25 - 30 |

| C3 | 22 - 27 |

| C4 | 30 - 35 |

| C2 | 75 - 80 |

| C8 | 117 - 122 |

| C6 | 115 - 120 |

| C4a | 120 - 125 |

| C5 | 128 - 133 |

| C7 | 130 - 135 |

| C8a | 150 - 155 |

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a characteristic molecular ion peak. Due to the presence of a bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity. docbrown.infodocbrown.info This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for chroman derivatives involves the cleavage of the heterocyclic ring. researchgate.net For this compound, the loss of a methyl group from the gem-dimethyl moiety is a probable fragmentation pathway, leading to a significant fragment ion. Another likely fragmentation would be the loss of the entire C₃H₆ side chain from the heterocyclic ring. The presence of the bromine atom on the aromatic ring will influence the fragmentation of the aromatic portion of the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental formula of the compound. nih.gov

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br/⁸¹Br) | Description |

| [M]⁺ | 240/242 | Molecular Ion |

| [M-CH₃]⁺ | 225/227 | Loss of a methyl group |

| [M-C₃H₆]⁺ | 198/200 | Loss of propene from the heterocyclic ring |

| [C₇H₅BrO]⁺ | 196/198 | Fragment from cleavage of the heterocyclic ring |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the various functional groups. The C-H stretching vibrations of the aliphatic methyl and methylene groups would appear in the region of 2850-3000 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The aromatic C=C stretching vibrations would give rise to absorptions in the 1450-1600 cm⁻¹ region. A key feature would be the C-O-C stretching vibration of the ether linkage in the chroman ring, which is expected to appear in the 1200-1260 cm⁻¹ range. The C-Br stretching vibration would be found in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹. The combined use of Raman and infrared spectroscopy can provide complementary information for a comprehensive analysis of molecular vibrations. jasco-global.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol or methanol, would be expected to show absorption bands characteristic of a substituted benzene chromophore. libretexts.org The electronic transitions in the aromatic ring would give rise to absorptions in the UV region. The presence of the bromo substituent and the alkyl ether group attached to the aromatic ring would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. researchgate.net

Predicted IR and UV-Vis Data for this compound

| Spectroscopic Technique | Predicted Absorption | Functional Group/Transition |

| Infrared (IR) | 2850-3000 cm⁻¹ | Aliphatic C-H stretch |

| 3000-3100 cm⁻¹ | Aromatic C-H stretch | |

| 1450-1600 cm⁻¹ | Aromatic C=C stretch | |

| 1200-1260 cm⁻¹ | Aryl-alkyl ether C-O stretch | |

| 500-600 cm⁻¹ | C-Br stretch | |

| Ultraviolet-Visible (UV-Vis) | ~280-290 nm | π → π* transition |

X-ray Crystallography for Absolute Stereochemistry and Conformation

For this compound, obtaining a single crystal of suitable quality would be the prerequisite for an X-ray diffraction analysis. If successful, the analysis would reveal the precise geometry of the chroman ring system. It would confirm the substitution pattern on the aromatic ring, with the bromine atom at the C6 position and the gem-dimethyl groups at the C2 position. The conformation of the dihydropyran ring, which is typically a half-chair or sofa conformation in chroman derivatives, would be accurately determined. The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be elucidated, providing insights into intermolecular interactions such as van der Waals forces. While no specific crystallographic data for this compound is currently available, the general principles of this powerful technique underscore its importance in the definitive structural characterization of novel compounds. nih.govnih.gov

Computational and Theoretical Studies of 6 Bromo 2,2 Dimethylchroman Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become an indispensable tool in organic chemistry for studying the electronic structure and reactivity of molecules like 6-bromo-2,2-dimethylchroman. sumitomo-chem.co.jp DFT methods express the electronic state of a chemical compound through electron density functionals, achieving a high level of accuracy in predicting molecular properties and reaction energetics. sumitomo-chem.co.jp The choice of functional and basis set is crucial, as their appropriateness can significantly impact the accuracy of the results. sumitomo-chem.co.jp

Studies on related chromanone structures have successfully employed DFT calculations to elucidate reaction mechanisms and predict spectroscopic properties. researchgate.netresearchgate.net For instance, theoretical calculations of NMR chemical shifts for a library of substituted 2,2-dimethylchroman-4-one (B181875) derivatives showed a close correlation with experimental values, validating the accuracy of the computational models. researchgate.net

Table 1: Application of DFT in Chroman System Analysis

| Area of Study | Computational Method/Level | Key Findings | Source |

|---|---|---|---|

| Reaction Mechanism (Friedel-Crafts Acylation) | DFT B3LYP/6-31G(d) with PCM | Elucidated the stepwise mechanism and explained the regioselective formation of different chromanone isomers. | researchgate.net |

| NMR Chemical Shifts | DFT | Predicted ¹H and ¹³C chemical shifts that corresponded closely with experimental values for chroman-4-one derivatives. | researchgate.net |

| Electronic Structure | DFT B3LYP/6-311G(d,p) | Analyzed frontier molecular orbitals (HOMO-LUMO) to understand electronic transitions and reactivity. | nih.gov |

| Reaction Mechanism (Cycloaddition) | DFT M06-2X/Def2TZVP | Distinguished between stepwise radical-mediated and concerted pathways, finding the radical mechanism to be significantly lower in energy. | mdpi.com |

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. rsc.org This provides a detailed, step-by-step understanding of how a reaction proceeds.

A theoretical study on the formation of 2,2-dimethylchroman-4-ones via Friedel-Crafts acylation utilized DFT to examine the reaction pathway. researchgate.net The calculations helped to explain the experimental evidence and the influence of different substituents on the reaction outcome. researchgate.net Similarly, computational studies on the hydrolysis of related dihalogenated 2,2-dimethylchromans have provided insights into the reaction mechanism, suggesting the involvement of a carbonium-ion intermediate. rsc.org In other complex reactions, such as cycloadditions, DFT has been used to distinguish between different possible mechanisms, such as stepwise radical-mediated versus concerted pathways, by comparing the energies of the respective transition states. mdpi.com

Computational methods can effectively predict the regioselectivity of reactions involving the chroman scaffold. In the synthesis of hydroxy-2,2-dimethylchroman-4-ones from substituted resorcinols, DFT calculations were used to explain the preferential formation of 5-hydroxy or 7-hydroxy isomers based on the relative energies of intermediates and transition states. researchgate.net These theoretical considerations successfully correlated with the experimental evidence. researchgate.net

Furthermore, studies on the reactions of 2-polyfluoroalkylchromones demonstrated that 1,4-nucleophilic perfluoroalkylation occurs with high regioselectivity to yield 2,2-bis(polyfluoroalkyl)chroman-4-ones, an outcome that can be rationalized through computational analysis of the reaction intermediates. acs.org The ability to predict such selectivity is crucial for designing efficient synthetic routes to specific chroman derivatives.

The electronic properties of this compound dictate its reactivity. DFT calculations provide access to a range of electronic structure descriptors. A comprehensive theoretical analysis of a precursor molecule, 5-bromo-2-hydroxybenzaldehyde, using DFT at the B3LYP/6-311++G(d,p) level, offers a template for what can be studied. nih.gov

Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. This is vital for predicting how the molecule will interact with other reagents. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on hybridization, hyperconjugation, and the nature of bonding within the molecule, offering insights into its stability. nih.gov

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, and electrophilicity index can be calculated from FMO energies to quantify the molecule's reactivity. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to generate and analyze the three-dimensional structures of molecules. For the chroman system, the pyran ring can adopt different conformations. In a study of a related 5,7-dihydroxy-2,2-dimethylchroman-4-one (B1620303) derivative, X-ray crystallography revealed that the pyrone ring exists in a slightly distorted half-chair conformation. nih.gov This experimental structure provides a valuable benchmark for computational models.

Conformational analysis is a key step in preparing a molecule for further computational studies, such as docking. Molecular modeling suites like Schrödinger's Maestro are used to generate low-energy 3D conformations of ligands, assign correct bond orders, add hydrogens, and generate appropriate ionization and tautomeric states for subsequent simulations. nih.gov

In Silico Approaches for Molecular Target Interaction Prediction

In silico methods are computational techniques used to predict the biological activity of molecules by simulating their interactions with specific protein targets. nih.govnih.gov These approaches can rapidly screen large libraries of compounds, prioritizing those with the highest likelihood of being active, thereby accelerating the drug discovery process. nih.govnih.gov Ligand-based methods rely on the principle that structurally similar molecules often have similar biological activities, while structure-based methods use the 3D structure of the target protein. nih.gov

Molecular docking is a prominent structure-based method that predicts the preferred orientation of a ligand when bound to a protein's active site to form a stable complex. nih.govchemrevlett.com The process involves sampling various conformations of the ligand within the binding pocket and using a scoring function to estimate the binding affinity for each pose. nih.govresearchgate.net

Docking studies have been instrumental in rationalizing the biological activity of chroman derivatives.

Case Study 1: WrbA Binders: In the design of 5,7-dihydroxy-2,2-dimethylchroman-4-one derivatives as potential biofilm modulating agents, molecular docking was used to guide the optimization of analogs. nih.gov The simulations provided insights into how different amide moieties would bind to the target enzyme, WrbA, and these predictions were later confirmed by biophysical investigations. nih.gov

Case Study 2: Cannabinoid Receptor Ligands: To understand the high affinity and selectivity of certain chromenopyrazole derivatives (structurally related to chromans) for the CB2 receptor, molecular modeling was employed. ub.edu Docking simulations proposed a binding mode for the most potent and selective ligand within a model of the CB2 receptor's active site, explaining the structure-activity relationships observed experimentally. ub.edu

These simulations are often followed by more computationally intensive methods like molecular dynamics (MD) simulations, which model the movement of the ligand-protein complex over time to assess its stability and provide a more dynamic picture of the interaction. nih.govchemrevlett.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing detailed insights into their structural dynamics, conformational changes, and interactions at an atomic level. While specific, publicly available MD simulation studies focusing exclusively on this compound are limited, the principles and findings from simulations of related chroman derivatives and halogenated molecules provide a robust framework for understanding its dynamic behavior.

MD simulations for a system like this compound would typically investigate its conformational flexibility, the influence of the bromine substituent on its electronic and steric properties, and its interactions within various environments, such as in solution or in complex with biological macromolecules.

Simulation Protocols and Force Fields

The accuracy of an MD simulation is highly dependent on the force field, which is a set of parameters and mathematical functions that describe the potential energy of the atoms in the system. For organic molecules like chroman derivatives, force fields such as AMBER (Assisted Model Building and Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are commonly employed. The Generalized Amber Force Field (GAFF) is particularly suitable for small organic molecules and is designed to be compatible with the main AMBER force fields used for proteins and nucleic acids.

A critical aspect of simulating this compound is the proper parameterization of the halogen atom. Standard force fields may not adequately capture the anisotropic charge distribution around a bonded halogen atom, known as the "sigma-hole," which can be crucial for forming halogen bonds. Advanced simulation protocols may incorporate a charged extra point on the halogen atom to model this effect more accurately, which is vital for studying interactions with electron-donating groups in other molecules.

A typical MD simulation setup would involve solvating the this compound molecule in a periodic box of water molecules (e.g., TIP3P model) and neutralizing the system with counter-ions. The system is then minimized, heated to a target temperature (e.g., 300 K), and equilibrated before a production run is performed for data collection.

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

| Force Field | AMBER (e.g., ff14SB with GAFF for the ligand) |

| Software | GROMACS, AMBER, or CHARMM |

| System Setup | Solvated in a cubic box with TIP3P water model |

| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |

| Simulation Time |

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor to Substituted Chroman Derivatives and Analogues

The 6-bromo-2,2-dimethylchroman framework is an excellent starting point for the synthesis of a variety of substituted chroman derivatives. The bromine atom on the aromatic ring can be readily transformed into other functional groups or used as a handle for carbon-carbon and carbon-heteroatom bond formation. This allows for the systematic modification of the chroman scaffold to explore structure-activity relationships in medicinal chemistry and materials science.

For instance, the corresponding ketone, this compound-4-one, is a key precursor for creating a library of substituted derivatives. researchgate.net The presence of the bromine atom has been shown to be favorable for certain biological activities. For example, in a series of substituted chroman-4-ones evaluated as SIRT2 inhibitors, larger, electron-withdrawing substituents at the 6-position, such as bromine, were found to be beneficial for potency. nih.gov

A common strategy involves the reductive amination of the chromanone precursor to yield gem-dimethylchroman-4-amine compounds. core.ac.uk This introduces a nitrogen-containing functional group that can be further modified.

Table 1: Synthesis of Substituted Chroman Derivatives

| Starting Material | Reagents and Conditions | Product | Research Focus |

|---|---|---|---|

| Substituted 2′-hydroxyacetophenones | Aldehyde, DIPA, EtOH, Microwave irradiation (160–170 °C) | Substituted Chroman-4-ones | Development of SIRT2 inhibitors nih.gov |

| gem-dimethylchromanone precursor | Reductive amination | gem-dimethyl-chroman-4-amine | Inhibitors of equine serum butyrylcholinesterase (eqBuChE) core.ac.uk |

Building Block for Diverse Heterocyclic Structures

The reactivity of bromo-substituted chroman and chromone systems makes them valuable building blocks for the synthesis of more complex, fused heterocyclic structures. While direct examples starting from this compound are specific, the principles are well-established with closely related analogues like 6-bromo-3-formylchromone. These compounds act as versatile synthons where the chromone core is elaborated upon by reacting with various nucleophiles. eurjchem.comclockss.org

For example, 3-formylchromones can react with bifunctional nucleophiles. These reactions typically proceed through an initial condensation at the aldehyde group, followed by a nucleophilic attack at the C-2 position of the chromone ring, leading to the formation of fused heterocyclic systems. eurjchem.com Similarly, derivatives like 3-acetyl-6-bromo-2H-chromen-2-one have been used to synthesize a range of fused heterocycles such as pyrazolo[1,5-a]pyrimidines, tetrazolo[1,5-a]pyrimidines, and imidazo[1,2-a]pyrimidines. nih.gov

Table 2: Heterocyclic Systems Derived from Bromo-Substituted Chromones

| Starting Chromone Derivative | Reactant | Resulting Heterocyclic System |

|---|---|---|

| 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Heterocyclic Amines | Pyrazolo[1,5-a]pyrimidine, Tetrazolo[1,5-a]pyrimidine, Imidazo[1,2-a]pyrimidine nih.gov |

| 6-bromo-3-formylchromone | Bifunctional Nucleophiles | Various fused nitrogen tricyclic heterocyclic scaffolds eurjchem.com |

Applications in Natural Product Synthesis

The 2,2-dimethylchroman (B156738) skeleton is a structural motif found in a number of natural products. The synthesis of these complex molecules often requires building blocks that can be stereoselectively functionalized. While a direct total synthesis starting from this compound is not prominently documented in the provided sources, the synthesis of natural products containing this core structure highlights its importance.

A notable example is the asymmetric synthesis of four stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, a natural product isolated from Ageratina grandifolia. nih.gov This synthesis demonstrates a strategy to construct the functionalized 2,2-dimethylchroman core, which is the same basic skeleton as this compound, albeit with different substituents. The key steps in this synthesis involved a Sharpless asymmetric dihydroxylation of a benzopyran substrate to introduce the necessary stereocenters. nih.gov This underscores the value of the 2,2-dimethylchroman framework in accessing biologically active natural products.

Scaffold for Complex Polycyclic Systems

Beyond the synthesis of fused heterocycles, the chroman scaffold can serve as the foundation for constructing more elaborate polycyclic systems. The inherent reactivity of the aromatic ring, particularly when activated by a bromine substituent, allows for annulation reactions where additional rings are built onto the existing framework.

Research into the chemical reactivity of 3-formylchromones, including bromo-substituted variants, has shown their utility as heterodienes or Michael acceptors in cycloaddition and annulation reactions. clockss.org These reactions provide pathways to complex polycyclic structures that incorporate the chroman moiety. For example, the synthesis of xanthene derivatives has been achieved using 6-bromo-4-oxo-4H-chromen-3-yl precursors, demonstrating the formation of a new polycyclic system. eurjchem.com The strategic placement of the bromine atom on the chroman scaffold provides a reactive site that can be exploited in the later stages of a synthesis to build molecular complexity.

Advanced Applications in Chemical Biology Research

Design and Synthesis of Molecular Probes for Target Identification

Molecular probes are indispensable tools in chemical biology for the identification and characterization of biological targets of small molecules. The 6-Bromo-2,2-dimethylchroman scaffold can be strategically functionalized to create both affinity-based and photoaffinity probes, enabling researchers to elucidate the molecular mechanisms of action of chroman-based compounds.

Affinity-Based Probes

Affinity-based probes are designed to bind non-covalently to their biological targets, allowing for their isolation and identification. The design of such probes based on the this compound scaffold would involve the introduction of a reporter tag, such as biotin or a fluorescent dye, via a linker attached to a suitable position on the chroman ring. The bromine atom at the 6-position offers a convenient handle for chemical modification through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce the linker.

The synthesis of an affinity-based probe derived from this compound would typically follow a multi-step sequence. The core scaffold can be synthesized through established methods, and subsequent functionalization at the 6-position would introduce a linker with a terminal reactive group. This reactive group, such as an amine or a carboxylic acid, would then be coupled to the desired reporter tag.

Table 1: Key Components of a Hypothetical Affinity-Based Probe Derived from this compound

| Component | Function | Example Moiety |

| Recognition Element | Binds to the biological target | This compound core |

| Linker | Spatially separates the recognition element from the reporter tag | Polyethylene glycol (PEG) chain |

| Reporter Tag | Enables detection and isolation of the probe-target complex | Biotin, Fluorescein |

Photoaffinity Probes

Photoaffinity probes are powerful tools that form a covalent bond with their target upon photoactivation, providing a more robust method for target identification. The design of a photoaffinity probe based on this compound would involve the incorporation of a photoreactive group, such as a diazirine, an azide, or a benzophenone.

The synthesis of such probes can be challenging but offers significant advantages in target identification. The photoreactive group could be introduced at various positions on the chroman scaffold, depending on the desired interaction with the target protein. For instance, a photoreactive group could be incorporated into a substituent at the 6-position, replacing the bromine atom, or at other positions on the aromatic ring.

Investigation of Ligand-Target Interactions (In Vitro Methodologies)

Understanding the interactions between a small molecule and its biological target is crucial for drug discovery and development. The this compound scaffold serves as a valuable platform for conducting in vitro studies to investigate these interactions, including enzyme inhibition and receptor binding assays.

Enzyme Inhibition Studies

Chroman derivatives have been shown to exhibit inhibitory activity against a range of enzymes. For instance, certain 6-bromo-substituted chromans have demonstrated significant inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. Furthermore, derivatives of chroman compounds can inhibit enzymes like butyrylcholinesterase, which is relevant to the treatment of cognitive disorders.

The 6-bromo and 2,2-dimethyl substituents on the chroman core can significantly influence the compound's inhibitory potency and selectivity. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to the active site of an enzyme. The gem-dimethyl groups can provide a steric block, influencing the orientation of the molecule within the binding pocket and potentially increasing selectivity for a particular enzyme isoform.

Table 2: Enzyme Inhibition by Selected Chroman Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) |

| 6-Bromo-substituted chroman analogs | Monoamine Oxidase B (MAO-B) | Varies with substitution |

| gem-Dimethylchroman-4-amines | Butyrylcholinesterase | Varies with substitution |

Receptor Binding Assays

The chroman scaffold is also found in molecules that interact with various receptors. Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. By systematically modifying the this compound scaffold and evaluating the binding affinity of the resulting analogs, researchers can elucidate the structure-activity relationships (SAR) that govern receptor recognition.

The bromine atom at the 6-position can be replaced with other substituents to probe the electronic and steric requirements for optimal receptor binding. Similarly, modifications to the 2,2-dimethyl group can provide insights into the importance of this feature for affinity and selectivity. These studies are essential for the rational design of more potent and selective receptor modulators.

Chemoinformatic Approaches to Chroman-Based Chemical Space Exploration

Chemoinformatics provides a powerful set of computational tools to explore the vast chemical space of potential drug candidates. By generating virtual libraries of compounds based on the this compound scaffold, researchers can predict their physicochemical properties, potential biological activities, and drug-likeness.

This in silico approach allows for the prioritization of a smaller, more focused set of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. Various chemoinformatic techniques can be employed, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore mapping.

Exploring the chemical space around this compound involves the virtual enumeration of derivatives with diverse substituents at various positions. These virtual libraries can then be screened against computational models of biological targets to identify promising candidates for further investigation. This approach enables a systematic and efficient exploration of the therapeutic potential of this versatile scaffold.

Development of High-Throughput Screening Libraries of Chroman Derivatives

The chroman scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. mdpi.comnih.gov This characteristic makes chroman and its derivatives highly valuable starting points for the development of compound libraries aimed at high-throughput screening (HTS). HTS is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a specific biological target. The construction of diverse and well-designed chemical libraries is paramount to the success of any HTS campaign.

Within this context, functionalized chromans like this compound serve as exceptionally versatile building blocks. The strategic placement of a bromine atom on the aromatic ring provides a reactive handle for a wide range of chemical modifications, allowing for the systematic generation of a large family of related compounds. This process, often guided by the principles of diversity-oriented synthesis (DOS), aims to efficiently create collections of molecules with high structural and three-dimensional complexity to explore a broad chemical space. nih.gov

The development of a chroman-based HTS library from this compound typically leverages robust and high-yielding chemical reactions that can be adapted for parallel or automated synthesis. Among the most powerful and widely used methods for diversifying aryl halides is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the aryl bromide with a variety of organoboron compounds, most commonly boronic acids or their esters. scispace.commdpi.com

The utility of this approach lies in the commercial availability of a vast and diverse array of boronic acids, enabling the introduction of countless different substituents at the 6-position of the chroman core. By systematically reacting this compound with a panel of selected boronic acids, a focused library of 6-aryl-2,2-dimethylchroman derivatives can be rapidly assembled. The robustness of the Suzuki coupling makes it highly amenable to the miniaturized and automated formats required for high-throughput synthesis, where reactions are often performed in parallel in 96- or 1536-well plates. rsc.orgrug.nl

The table below illustrates a representative subset of a hypothetical HTS library generated from this compound using the Suzuki-Miyaura cross-coupling reaction. Each entry represents a unique derivative created by introducing a different aryl or heteroaryl moiety.

| Entry | Boronic Acid Input (R-B(OH)₂) | Resulting 6-Substituted Chroman Derivative | Chemical Formula of Derivative | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | 6-Phenyl-2,2-dimethylchroman | C₁₇H₁₈O | 238.33 |

| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2,2-dimethylchroman | C₁₈H₂₀O₂ | 268.35 |

| 3 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-2,2-dimethylchroman | C₁₇H₁₇FO | 256.32 |

| 4 | Naphthalene-2-boronic acid | 6-(Naphthalen-2-yl)-2,2-dimethylchroman | C₂₁H₂₀O | 288.39 |

| 5 | Pyridine-3-boronic acid | 6-(Pyridin-3-yl)-2,2-dimethylchroman | C₁₆H₁₇NO | 239.31 |

| 6 | Thiophene-2-boronic acid | 6-(Thiophen-2-yl)-2,2-dimethylchroman | C₁₅H₁₆OS | 244.35 |

| 7 | 3-Cyanophenylboronic acid | 3-(2,2-Dimethylchroman-6-yl)benzonitrile | C₁₈H₁₇NO | 263.34 |

| 8 | 4-(Trifluoromethyl)phenylboronic acid | 6-(4-(Trifluoromethyl)phenyl)-2,2-dimethylchroman | C₁₈H₁₇F₃O | 306.32 |

By employing such combinatorial approaches, researchers can generate extensive libraries containing thousands of unique yet structurally related chroman derivatives. nih.gov These libraries serve as invaluable resources for screening against various biological targets, including enzymes, receptors, and ion channels. The identification of active compounds, or "hits," from these libraries provides the crucial starting points for lead optimization and the subsequent development of novel therapeutic agents.

Future Research Directions and Challenges in 6 Bromo 2,2 Dimethylchroman Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in utilizing 6-Bromo-2,2-dimethylchroman is the need for synthetic methods that are not only high-yielding but also environmentally benign. Traditional multi-step syntheses often rely on harsh reagents and generate significant chemical waste, limiting their scalability and ecological viability. Future research must prioritize the principles of green chemistry.

Key areas for development include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve yields, and often allow for the use of greener solvents. For instance, the synthesis of related chroman-4-one scaffolds has been efficiently achieved using microwave irradiation, suggesting a promising avenue for the synthesis of 2,2-dimethylchroman (B156738) systems.

Use of Benign Solvents and Catalysts: Replacing hazardous solvents with water, ethanol, or ionic liquids, and employing reusable, non-toxic catalysts are central to sustainable synthesis. Research into solid-supported catalysts or biocatalysis could provide highly selective and recyclable systems for chroman ring formation.

One-Pot and Multicomponent Reactions: Designing synthetic cascades where multiple bonds are formed in a single operation without isolating intermediates can significantly improve efficiency and reduce waste. Exploring multicomponent strategies to assemble the this compound core from simple precursors is a significant future goal.

| Approach | Traditional Methods | Future Sustainable Methods |

|---|---|---|

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Sonication |

| Solvents | Chlorinated hydrocarbons, DMF | Water, Ethanol, Ionic Liquids, Supercritical CO₂ |

| Catalysts | Stoichiometric strong acids/bases | Reusable solid acids, enzymes, non-toxic metal catalysts |

| Efficiency | Multiple steps with intermediate purification | One-pot reactions, Tandem catalysis, Multicomponent reactions |

| Waste Profile | High E-factor (high waste-to-product ratio) | Low E-factor, high atom economy |

Exploration of Novel Reactivity Patterns and Functionalization Methodologies

The synthetic utility of this compound lies in its potential for diverse functionalization. The bromine atom on the aromatic ring is a versatile handle for introducing molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is ideally suited for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. Future work should focus on systematically applying reactions like Suzuki-Miyaura (for C-C bond formation with boronic acids), Stille (organostannanes), Sonogashira (terminal alkynes), and Buchwald-Hartwig (C-N and C-O bond formation) to the 6-bromo position. This would enable the rapid generation of extensive libraries of novel chroman derivatives for screening purposes.

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C (biaryl, styrene) | Modulating electronic properties, core extension |

| Sonogashira | Terminal Alkyne | C-C (alkynyl) | Linker for conjugation, synthesis of rigid structures |

| Buchwald-Hartwig | Amine / Alcohol | C-N / C-O | Introduction of H-bond donors/acceptors |

| Stille | Organostannane | C-C | Tolerates a wide range of functional groups |

| Heck | Alkene | C-C (vinyl) | Formation of substituted alkenes |

Functionalization of the Chroman Core: Beyond the bromine atom, exploring the reactivity of the chroman scaffold itself is a key challenge. Research into C-H activation could allow for direct functionalization of other positions on the aromatic or heterocyclic ring, bypassing the need for pre-installed directing groups. Furthermore, visible-light photocatalysis offers a powerful method for generating radical intermediates under mild conditions, potentially enabling novel alkylation or acylation reactions on the chroman system.

Integration of Artificial Intelligence and Machine Learning in Chroman Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry presents a transformative opportunity for accelerating the discovery and development of new molecules.

De Novo Molecular Design: Generative AI models can explore vast chemical space to design novel chroman derivatives with optimized properties. By training these models on known structure-activity relationship (SAR) data, algorithms can propose new molecules predicted to have superior potency, selectivity, or improved pharmacokinetic profiles.

Predictive Modeling: Machine learning (ML) can be used to build predictive models for various molecular properties, such as binding affinity to a biological target, solubility, or metabolic stability. This allows for the virtual screening of large libraries of hypothetical chroman derivatives, prioritizing the most promising candidates for synthesis.

Synthesis Planning and Optimization: AI-powered retrosynthesis tools can propose viable and efficient synthetic routes to novel chroman targets. Furthermore, ML algorithms can optimize reaction conditions (e.g., catalyst, solvent, temperature) by analyzing experimental data, leading to higher yields and purity while minimizing experimental effort. Recently developed methods like PRODIGY allow for the generation of 3D molecular structures that meet specific user-defined constraints, which could be invaluable for designing chromans to fit precisely into a protein's binding pocket.

| AI/ML Application | Objective | Potential Impact on this compound Research |

|---|---|---|

| Generative Models (e.g., VAEs, GANs) | Design novel molecules with desired properties | Creation of new chroman derivatives with predicted high biological activity |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity from molecular structure | Prioritize synthesis of the most promising chroman analogues |

| Retrosynthesis Prediction | Propose efficient synthetic routes | Accelerate the synthesis of complex chroman targets |

| Reaction Optimization | Predict optimal reaction conditions | Improve yields and reduce costs for chroman synthesis |

Advanced Computational Methods for Predicting Reactivity and Molecular Interactions

Computational chemistry provides powerful tools for understanding molecular behavior at an electronic level, offering insights that can guide experimental design.

Density Functional Theory (DFT): DFT calculations are essential for understanding the intrinsic reactivity of this compound. By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and bond dissociation energies, researchers can predict the most likely sites for electrophilic or nucleophilic attack. This can help rationalize known reactivity and predict the outcomes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-2,2-dimethylchroman, and how can purity be optimized?

- Methodology : Synthesis typically involves bromination of a pre-functionalized chroman precursor. For example, brominated aromatic intermediates (e.g., 5-bromo-nicotinic acid derivatives) can undergo condensation with ketones or aldehydes under acidic or catalytic conditions . Purity optimization may involve recrystallization from methanol/water mixtures or column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate). Monitoring via TLC and NMR ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for chromanones) .

- NMR : H and C NMR confirm substitution patterns (e.g., bromine-induced deshielding of aromatic protons) and dimethyl groups (singlets at δ ~1.3–1.5 ppm) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for understanding solid-state interactions .

Q. How can researchers assess the antimicrobial potential of this compound?

- Methodology : Use standardized agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ampicillin) and measure minimum inhibitory concentrations (MICs). Structural analogs with halogen substituents have shown enhanced activity due to electrophilic interactions with microbial enzymes .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the bioactivity of this compound?

- Methodology : Perform SAR studies by synthesizing derivatives with varying substituents (e.g., Cl, F at different positions). Compare activities via bioassays and computational docking (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial DNA gyrase or fungal cytochrome P450. Bromine’s electronegativity and size often enhance target binding via hydrophobic/π-π interactions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound derivatives?

- Methodology : Cross-validate using complementary techniques:

- SC-XRD for absolute configuration.

- 2D NMR (HMBC/NOESY) to confirm spatial arrangements (e.g., coupling between dimethyl groups and adjacent protons) .

- DFT calculations (e.g., Gaussian) to model electronic environments and compare with experimental NMR shifts .

Q. How can reaction yields for this compound synthesis be improved?

- Methodology : Optimize via Design of Experiments (DoE):

- Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalysts (e.g., Pd(OAc)₂ for cross-coupling).

- Monitor kinetics via in-situ FT-IR or HPLC. Higher yields (>80%) are achievable with microwave-assisted synthesis under inert atmospheres .

Q. What role do hydrogen-bonding networks play in the stability of this compound crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.